molecular formula C7H7BrClNO2 B12102647 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride

2-(3-Bromo-2-pyridyl)acetic acid hydrochloride

Cat. No.: B12102647
M. Wt: 252.49 g/mol
InChI Key: DXNGEJZLGSYPAA-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-pyridyl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H7BrNO2·HCl and a molecular weight of 252.49 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its high purity and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride typically involves the bromination of 2-pyridylacetic acid. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . The reaction conditions usually include a solvent such as carbon tetrachloride (CCl4) and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes using industrial-grade reagents and solvents, and employing continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-pyridyl)acetic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction conditions typically involve a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction conditions vary depending on the desired oxidation product.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include 2-(3-substituted-2-pyridyl)acetic acid derivatives.

    Oxidation Products: The major products can include various oxidized forms of the original compound, such as carboxylic acids or ketones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-2-pyridyl)acetic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and binding properties compared to other pyridylacetic acid derivatives. This makes it particularly useful in applications requiring specific halogen interactions or substitutions.

Properties

Molecular Formula

C7H7BrClNO2

Molecular Weight

252.49 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H6BrNO2.ClH/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);1H

InChI Key

DXNGEJZLGSYPAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)O)Br.Cl

Origin of Product

United States

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